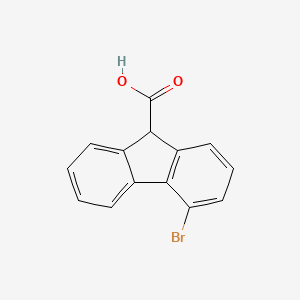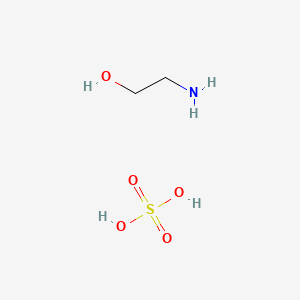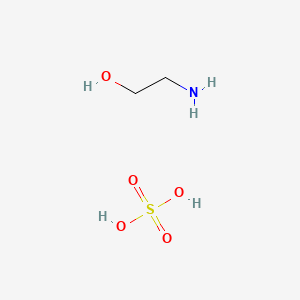
Phosphoric acid, octyl ester, diethanolamine salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphoric acid, octyl ester, diethanolamine salt is a chemical compound known for its surfactant properties. It is used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the solubility of different substances. This compound is particularly valued in formulations where mildness and non-irritating properties are essential.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of phosphoric acid, octyl ester, diethanolamine salt typically involves the esterification of phosphoric acid with octyl alcohol, followed by neutralization with diethanolamine. The reaction conditions often include:
Esterification: Phosphoric acid reacts with octyl alcohol in the presence of a catalyst, such as sulfuric acid, at elevated temperatures (around 100-150°C).
Neutralization: The resulting octyl phosphate ester is then neutralized with diethanolamine under controlled conditions to form the final product.
Industrial Production Methods: In industrial settings, the production process is scaled up using continuous reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Accurate measurement and mixing of phosphoric acid, octyl alcohol, and diethanolamine.
Reaction Control: Maintaining optimal temperature and pH levels to ensure complete reaction and prevent side reactions.
Purification: The product is purified through distillation or filtration to remove any unreacted materials and by-products.
化学反应分析
Types of Reactions: Phosphoric acid, octyl ester, diethanolamine salt can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze back to phosphoric acid and octyl alcohol.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: The ester group can be substituted by other nucleophiles under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: Phosphoric acid and octyl alcohol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphoric acid esters.
科学研究应用
Phosphoric acid, octyl ester, diethanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of buffers and media for cell culture due to its mild nature.
Medicine: Utilized in pharmaceutical formulations to improve the bioavailability of drugs.
Industry: Applied in the production of detergents, emulsifiers, and dispersants.
作用机制
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and solubilization. The molecular targets include:
Cell Membranes: Enhances permeability and facilitates the transport of molecules.
Proteins: Stabilizes protein structures in solution.
Lipids: Aids in the formation of micelles and liposomes.
相似化合物的比较
Phosphoric acid, octyl ester, diethanolamine salt is unique due to its specific combination of hydrophilic and hydrophobic properties. Similar compounds include:
Phosphoric acid, decyl ester, diethanolamine salt: Similar structure but with a longer alkyl chain, offering different solubility and surfactant properties.
Phosphoric acid, ethyl ester, diethanolamine salt: Shorter alkyl chain, resulting in different applications and properties.
Phosphoric acid, butyl ester, diethanolamine salt: Intermediate chain length, balancing properties between the octyl and ethyl esters.
Each of these compounds has unique properties that make them suitable for specific applications, but this compound is particularly valued for its balance of mildness and effectiveness in various formulations.
属性
CAS 编号 |
68921-72-2 |
|---|---|
分子式 |
C12H30NO6P |
分子量 |
315.34 g/mol |
IUPAC 名称 |
2-(2-hydroxyethylamino)ethanol;octyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.C4H11NO2/c1-2-3-4-5-6-7-8-12-13(9,10)11;6-3-1-5-2-4-7/h2-8H2,1H3,(H2,9,10,11);5-7H,1-4H2 |
InChI 键 |
ITSXQPHPQLBAHV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOP(=O)(O)O.C(CO)NCCO |
相关CAS编号 |
65151-84-0 59707-20-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B12806310.png)
